molecular formula C15H15NO3S B11324629 1-oxo-N-(tetrahydrofuran-2-ylmethyl)-1H-isothiochromene-3-carboxamide

1-oxo-N-(tetrahydrofuran-2-ylmethyl)-1H-isothiochromene-3-carboxamide

Katalognummer: B11324629
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: SDWNOQKQHLQDBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-OXO-N-[(OXOLAN-2-YL)METHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of isothiochromenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-OXO-N-[(OXOLAN-2-YL)METHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of oxolan-2-ylmethylamine with isothiochromene-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-OXO-N-[(OXOLAN-2-YL)METHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-OXO-N-[(OXOLAN-2-YL)METHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, showing activity against certain pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-OXO-N-[(OXOLAN-2-YL)METHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-OXO-N-[(OXOLAN-2-YL)METHYL]-1H-ISOTHIOCHROMENE-2-CARBOXAMIDE
  • 1-OXO-N-[(OXOLAN-2-YL)METHYL]-1H-ISOTHIOCHROMENE-4-CARBOXAMIDE

Uniqueness

1-OXO-N-[(OXOLAN-2-YL)METHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H15NO3S

Molekulargewicht

289.4 g/mol

IUPAC-Name

1-oxo-N-(oxolan-2-ylmethyl)isothiochromene-3-carboxamide

InChI

InChI=1S/C15H15NO3S/c17-14(16-9-11-5-3-7-19-11)13-8-10-4-1-2-6-12(10)15(18)20-13/h1-2,4,6,8,11H,3,5,7,9H2,(H,16,17)

InChI-Schlüssel

SDWNOQKQHLQDBR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C(=O)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.